Primary Sequence Divergence at Two Residues Positions Cecropin-1 Apart from Cecropin-2
Cecropin-1 and Cecropin-2 are paralogous peptides from the same species (Ceratitis capitata) cloned from the same cDNA library [1]. Sequence alignment reveals two amino acid differences: at position 23, Cecropin-1 carries Ala whereas Cecropin-2 carries Gly (A23G); at position 38, Cecropin-1 carries Arg whereas Cecropin-2 carries Lys (R38K). Additionally, the C-terminal residue differs with Cecropin-1 terminating in Arg and Cecropin-2 in Lys. These residue-level differences are located in or near the hinge region and C-terminal helix, both of which are known to modulate antimicrobial spectrum, potency, and membrane selectivity in cecropins [2]. The Bucknell cecropin SAR study demonstrated that a single residue change at hinge position 24 of Drosophila cecropins produced statistically significant differences in MIC values against multiple bacterial species, confirming that even one-residue alterations in this region drive measurable activity divergence [3].
| Evidence Dimension | Primary amino acid sequence divergence |
|---|---|
| Target Compound Data | Sequence: GWLKKIGKKIERVGQHTRDATIQTIAVAQQAANVAATAR (Ala23, Arg38, Arg39; 39 residues; MW 4200.86 Da) |
| Comparator Or Baseline | Cecropin-2: GWLKKIGKKIERVGQHTRDATIQTIGVAQQAANVAATLK (Gly23, Lys38, Lys39; 39 residues; MW 4200.90 Da) |
| Quantified Difference | Two internal residue substitutions (A23G, R38K) plus C-terminal residue difference (R39 vs. K39); MW difference negligible (0.04 Da) |
| Conditions | Sequence data derived from cDNA clones isolated from Ceratitis capitata, confirmed by Rosetto et al. (1993) [1]; physicochemical parameters computed by DRAMP database algorithms [4] |
Why This Matters
These sequence-level differences are not functionally silent: residue 23 lies within the hinge region between the two α-helical domains, a position where even conservative substitutions alter conformational flexibility and antimicrobial potency in cecropins, making procurement of the correct paralog essential for reproducible SAR and microbiological studies.
- [1] Rosetto M, Manetti AG, Marchini D, Dallai R, Telford JL, Baldari CT. Sequences of two cDNA clones from the medfly Ceratitis capitata encoding antibacterial peptides of the cecropin family. Gene. 1993 Dec 8;134(2):241-243. PMID: 7916722. View Source
- [2] Duval M. The Effect of Sequence on Structure and Microbial Properties of Insect Antimicrobial Peptides. Honors Thesis, Bucknell University, 2025. View Source
- [3] Forfar M. Inhibition of Bacterial Growth by Antimicrobial Peptides. Honors Thesis, Bucknell University, 2024. View Source
- [4] DRAMP Database. DRAMP03076 – Cecropin-1 and DRAMP03077 – Cecropin-2. Accessed May 2026. View Source
